molecular formula C25H27N3O B195246 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 138401-24-8

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B195246
CAS No.: 138401-24-8
M. Wt: 385.5 g/mol
InChI Key: KWEQEHOPDHARIA-UHFFFAOYSA-N
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Description

4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile is a complex organic compound with a molecular formula of C25H27N3O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core structure. One common approach is the reaction of a suitable precursor with a butyl group and a diazaspiro compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activity, including its role as an acetylcholinesterase inhibitor.

  • Medicine: It is being explored for its therapeutic potential in treating various diseases, such as Alzheimer's disease and hypertension.

  • Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission in the nervous system.

Comparison with Similar Compounds

When compared to similar compounds, 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4. Similar compounds include other spirocyclic derivatives and biphenyl-based molecules. the presence of the butyl group and the specific arrangement of the spirocyclic core contribute to its distinct properties and reactivity.

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Properties

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-2-3-10-23-27-25(15-6-7-16-25)24(29)28(23)18-19-11-13-20(14-12-19)22-9-5-4-8-21(22)17-26/h4-5,8-9,11-14H,2-3,6-7,10,15-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQEHOPDHARIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431716
Record name 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile
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Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138401-24-8
Record name 2-Butyl-3-[[2′-(cyano)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-((2-Butyl-4-oxo-1,3-diazaspiro(4.4)non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile
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Record name 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
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Record name 4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-ene-3-yl)methyl)(1,1'-biphenyl)-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 28.9 g (125 mmoles) of 2-butyl-1,3-diazaspiro[4.4]nonan-4-one, hydrochloride, 1.3 mL of 75% aqueous solution of methyl tributylammonium chloride, 90 mL (10 N) of 33% aqueous sodium hydroxide and 90 mL of methylene chloride was vigorously stirred for 5 minutes at room temperature and then cooled to 7-12° C. To this vigorously stirred cooled mixture at 7-12° C. was added a solution of 36.04 g (132 mmoles, amount determined quantitatively by HPLC) in 300 mL of methylene chloride of 4'-(bromomethyl)[1,1'-biphenyl]-2-carbonitrile over a period of 70 minutes. After that, the reaction mixture was allowed to warm up to room temperature and stirred additionally at room temperature for a half hour. Then the phases were separated and the organic phase was washed twice with 90 mL of water. The organic phase was concentrated under reduced pressure to the minimum agitation volume, and methyl tertiarybutyl ether was added. Concentration was continued to displace the dichloromethane, and the product was crystallized from the methyl tertiarybutyl ether solution. The crystals were collected on a filter, washed with cold 120 ml of methyl-tertiarybutyl ether and dried in a vacuum oven at 40° C. and a pressure of 3.1 mm Hg to give 39.9 g (82.4%) of the title compound having a laboratory HPLC of HI 99.8.
Name
2-butyl-1,3-diazaspiro[4.4]nonan-4-one, hydrochloride
Quantity
28.9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
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0 (± 1) mol
Type
catalyst
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Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
82.4%

Synthesis routes and methods II

Procedure details

A mixture of 0.231 g (1.0 mmol) of 2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride, 0.272 g (1.0 mmol) of 4'-(bromomethyl)[1,1'-biphenyl]-2-carbonitrile, 24.4 μL (0.075 mmol) of 75% aqueous solution of methyl-tributylammonium chloride, 2.0 mL of toluene and 2.0 mL of 50% aqueous solution of sodium hydroxide was vigorously stirred at room temperature for 2.2 hours. Then the reaction mixture was diluted with 2 mL of water and the two phases separated. The organic phase was extracted twice with 2 mL of water, evaporated under vacuum to give 0.33 g (85.7%) of the title compound.
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
0.231 g
Type
reactant
Reaction Step One
Quantity
0.272 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2 mL
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Reaction Step One
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aqueous solution
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Reaction Step One
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Reaction Step One
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2 mL
Type
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Reaction Step Two
Yield
85.7%

Synthesis routes and methods III

Procedure details

A mixture of 37 g, (160 mmoles) of 2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride, 1.7 mL of a 75% aqueous solution of methyl tributylammonium chloride, 125 mL of a 33% (10 N) aqueous solution of sodium hydroxide and 125 mL of methylene chloride was vigorously stirred at room temperature for five minutes. To this vigorously stirred mixture was added a solution of 44.34 g (163.6 mmoles as determined quantitatively by HPLC) of 4'-(bromomethyl) [1,1'-biphenyl]-2-carbonitrile in 400 mL of methylene chloride over a period of 40 to 60 minutes. After that, the phases were separated and the organic phase was washed twice with 100 mL of water. Then the organic phase was evaporated under reduced pressure to give an oily residue. The oily residue was dissolved in 250 mL of methyl-tertiarybutyl ether and the resulting solution was treated with 110 mL of concentrated HCl at a temperature below 40° C. Then the biphasic mixture was stirred for 10 minutes, allowed to settle and the phases separated. The aqueous acidic phase was washed once with 150 mL of methyl-tertiarybutyl ether. Then the aqueous acidic phase was divided into two equal portions and one portion was used for crystallization. To one stirred portion were added 25 mL of DMF and 25 mL of methyl-tertiarybutyl ether and 55 mL of 33% aqueous sodium hydroxide over a period of two to three hours. The slurry was allowed to stir overnight and then a total of 50 mL of water was added to the slurry and the slurry additionally stirred for 45 minutes. After that the slurry was cooled to 0° C. in an ice bath for 35 minutes and filtered. The wet cake remaining on the filter paper was washed once with a mixture of 90 mL/10 mL of water and methyl-tertiarybutyl ether. Then the cake was dried in a vacuum oven at 40° C. and at pressure of 2.3 mm Hg to give 23.3 g (yield 75.4%) of the title compound having a laboratory HPLC of HI of 99.8.
Name
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
Quantity
160 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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125 mL
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Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
75.4%

Synthesis routes and methods IV

Procedure details

A preferred embodiment of the process comprises reacting a 2-butyl-1,3-diazaspiro[4.4]nonan-4-one hydrochloride and 4'-(bromomethyl)[1,1'-biphenyl]-2-carbonitrile in a water-immiscible organic solvent such as dichloromethane or toluene, in the presence of methyl-tributylammonium chloride and aqueous sodium or potassium hydroxide, separating the organic phase of dichloromethane or toluene, washing the separated organic phase with water, optionally drying the organic phase over a desiccant, filtering the organic phase, evaporating the organic phase to an oily residue and finally crystallizing the oily residue from an organic solvent, such as methyl tert butyl ether to give 4'-[[2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3yl]methyl][1,1'-biphenyl]-2-carbonitrile. This compound is an intermediate in the synthesis of the compound 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one known by the trademark (Irbesartan) and can be easily converted to Irbesartan and its salts according to the process described in U.S. Pat. No. 5,270,317. The compound Irbesartan antagonizes the action of angiotensin II.
Name
2-butyl-1,3-diazaspiro[4.4]nonan-4-one hydrochloride
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

A RB flask was charged with 2-(n-butyl)-1,3-diazaspiro[4,4]non-1-ene-4-one (7.0 g), toluene (70 ml), DMF (30 ml) and sodium methoxide (2.2 g) at room temperature and stirred for 15 min, followed by the addition of 4-(bromomethyl)-2′-cyanobiphenyl (10 g). The reaction mixture was stirred for 1 hour and then quenched by the addition of water (100 ml). The layers were separated and organic layer was evaporated to get oily residue. The obtained residue was taken in isopropyl alcohol (10 ml) and water (10 ml) and stirred at room temperature to get solid material. The solid material was filtered and washed with IPA and water mixture and then dried under vacuum.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 2
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

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